![molecular formula C16H14N4O3 B2973502 N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide CAS No. 1087784-67-5](/img/structure/B2973502.png)
N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide” is a chemical compound with the CAS Number: 1087784-67-5 . It has a molecular weight of 310.31 . The IUPAC name for this compound is N-[4-(2-furoylamino)benzyl]-1H-imidazole-1-carboxamide . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14N4O3/c21-15(14-2-1-9-23-14)19-13-5-3-12(4-6-13)10-18-16(22)20-8-7-17-11-20/h1-9,11H,10H2,(H,18,22)(H,19,21) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 310.31 . The IUPAC name for this compound is N-[4-(2-furoylamino)benzyl]-1H-imidazole-1-carboxamide .Mécanisme D'action
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . The derivatives of imidazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide in lab experiments is that it is a highly specific inhibitor of FGFR1-4, which reduces the risk of off-target effects. However, one limitation of using this compound is that it has poor solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide. One area of interest is the development of combination therapies that include this compound and other targeted therapies or chemotherapy drugs. Another area of interest is the development of this compound derivatives that have improved solubility and pharmacokinetic properties. Finally, there is potential for the use of this compound in the treatment of other diseases that are associated with dysregulated FGFR signaling, such as osteoporosis and cardiovascular disease.
Conclusion
This compound is a small molecule inhibitor that has shown potential in the treatment of cancer. Its mechanism of action involves targeting the protein kinases FGFR1-4, which are involved in the regulation of cell growth and differentiation. This compound has been extensively studied in preclinical models of cancer and has been shown to have a variety of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide involves several steps, starting with the reaction of furfurylamine with 4-bromobenzyl chloride to form 4-(furan-2-ylmethyl)aniline. This compound is then reacted with 4-aminophenylboronic acid to form this compound. The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide has been extensively studied in preclinical models of cancer, including lung cancer, breast cancer, and glioblastoma. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting FGFR1-4. This compound has also been shown to sensitize cancer cells to radiation therapy, which suggests that it may have potential as a combination therapy.
Propriétés
IUPAC Name |
N-[[4-(furan-2-carbonylamino)phenyl]methyl]imidazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-15(14-2-1-9-23-14)19-13-5-3-12(4-6-13)10-18-16(22)20-8-7-17-11-20/h1-9,11H,10H2,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAKLCPCYVDASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CNC(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

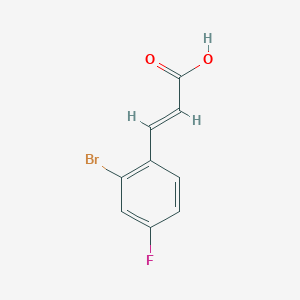

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2973425.png)
![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate](/img/structure/B2973426.png)
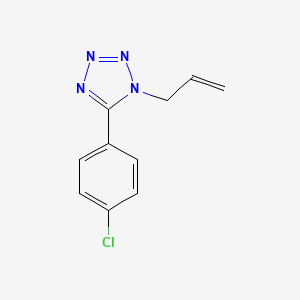


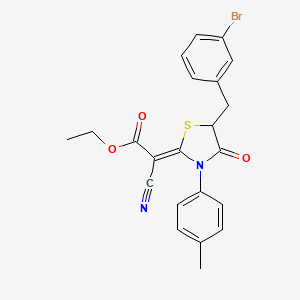

![5-[(4-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2973435.png)

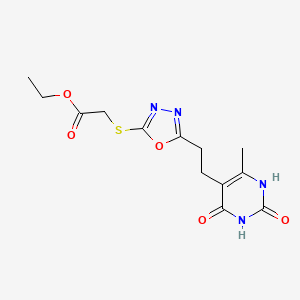
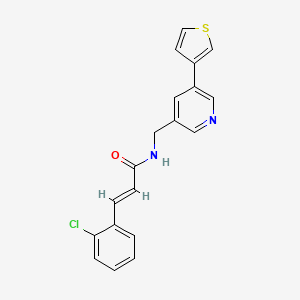
![2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide](/img/structure/B2973442.png)